N-(3,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide
Description
Historical Context of Sulfonyl Piperazine Acetamide Development
The sulfonyl piperazine acetamide framework emerged in the early 2000s as researchers sought modular scaffolds for antibiotic development. Early work focused on N-(4-(piperidin-1-ylsulphonyl)phenyl)acetamide derivatives, which demonstrated reversible binding to bacterial targets like LpxH, a key enzyme in lipid A biosynthesis. The incorporation of sulfonyl groups improved aqueous solubility and hydrogen-bonding capacity, addressing limitations of earlier piperazine-based inhibitors.
A pivotal advancement came with the discovery that N-(3,5-dichlorophenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide exhibited enhanced Gram-negative antibacterial activity due to its dichlorophenyl moiety. This finding spurred systematic exploration of aryl substitutions, culminating in the development of the title compound’s dichlorophenyl-sulfonyl piperazine architecture.
Evolution of Dichlorophenyl-Containing Pharmacophores
The 3,5-dichlorophenyl group confers three critical properties:
- Lipophilicity : LogP increases by ~1.5 units compared to non-halogenated analogs, enhancing membrane permeability.
- Steric bulk : Chlorine atoms at positions 3 and 5 create a planar aromatic system that fits into hydrophobic enzyme pockets.
- Electron-withdrawing effects : The -Cl groups polarize the acetamide carbonyl, strengthening hydrogen bonds with target proteins.
Comparative studies of 4-(3,5-dichlorophenyl)piperidine derivatives demonstrated that ortho-chlorine placement minimizes metabolic dehalogenation while maintaining target affinity. These insights guided the strategic incorporation of dichlorophenyl into the title compound’s design.
Current Research Significance and Applications
Recent investigations emphasize three key areas:
The compound’s ability to disrupt lipid X biosynthesis via LpxH inhibition positions it as a candidate for overcoming β-lactam resistance. Concurrently, its piperazine-acetamide core shows promise in anticancer applications by interfering with farnesyltransferase activity.
Structural Relationship to Established Pharmacological Agents
The title compound shares structural motifs with multiple drug classes:
- Sulfonamide Antibiotics : The piperidine-1-sulfonyl group mirrors sulfamethoxazole’s sulfonamide moiety, enabling analogous interactions with dihydropteroate synthase.
- Atypical Antipsychotics : Piperazine rings resemble those in aripiprazole, suggesting potential CNS permeability.
- PARP Inhibitors : The acetamide linker parallels olaparib’s carboxamide group, which coordinates catalytic zinc ions.
Critical structural distinctions include:
- Dual heterocycles : Unlike mono-cyclic agents, the piperidine-piperazine system enables multi-target engagement.
- Chlorophenyl specificity : 3,5-dichloro substitution provides ~10× greater LpxH affinity than 2,4-dichloro analogs.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-piperidin-1-ylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N4O3S/c18-14-10-15(19)12-16(11-14)20-17(24)13-21-6-8-23(9-7-21)27(25,26)22-4-2-1-3-5-22/h10-12H,1-9,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHDCSHFIIPNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide is a complex organic compound that has attracted significant attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various studies.
Enzyme Inhibition
Research has demonstrated that derivatives of compounds containing the piperazine and sulfonamide moieties exhibit significant enzyme inhibition activity. Specifically, studies have shown that the synthesized compounds can inhibit key enzymes such as:
- Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of acetylcholine in synaptic clefts. Inhibition of AChE has implications for treating neurodegenerative diseases like Alzheimer's.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in cholinergic signaling. Compounds exhibiting inhibition of BChE may also contribute to cognitive enhancement.
The IC50 values for AChE and BChE inhibition have been reported in various studies, with some compounds showing strong inhibitory effects, indicating their potential as therapeutic agents in neurodegenerative conditions .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several bacterial strains. Notably, it has shown moderate to strong activity against:
- Salmonella typhi
- Bacillus subtilis
These findings suggest that this compound could be a candidate for developing new antibacterial agents, particularly against resistant strains .
Case Studies and Research Findings
Several case studies have highlighted the pharmacological potential of this compound:
- In Vivo Studies : Animal models treated with derivatives similar to this compound demonstrated reduced symptoms associated with neurodegeneration and improved memory performance.
- Docking Studies : Computational docking studies have indicated that this compound effectively binds to target enzymes, suggesting a mechanism for its biological activity. These interactions were analyzed through molecular modeling techniques that predict binding affinities and interaction sites .
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Acetamide Derivatives
Key Observations:
Thiazole-containing analogs () exhibit higher melting points (269–303°C), suggesting improved crystallinity compared to the target compound.
Sulfonyl Group Impact :
- Piperidine-1-sulfonyl may confer greater metabolic stability than benzo[d]thiazolylsulfonyl () due to reduced aromaticity and steric hindrance .
- In contrast, 2-phenylethenesulfonyl groups () could enhance π-π stacking interactions with biological targets but may reduce solubility.
Biological Activity Trends :
- Sulfonyl-piperazine acetamides consistently demonstrate antimicrobial or anti-inflammatory activities (). The target compound’s dichlorophenyl group may broaden its spectrum compared to fluorine-substituted analogs .
Q & A
Q. What are the established synthetic routes for N-(3,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide, and what critical parameters influence reaction yields?
The synthesis typically involves sequential functionalization of the piperazine and piperidine moieties. A common route includes:
- Step 1 : Sulfonylation of piperazine using piperidine-1-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) to form the sulfonamide intermediate .
- Step 2 : Acetamide coupling via nucleophilic substitution between the sulfonylated piperazine and N-(3,5-dichlorophenyl)-2-chloroacetamide in polar aprotic solvents (e.g., DMF) at 60–80°C . Critical parameters include stoichiometric control of sulfonyl chloride, reaction temperature (<10°C to avoid side reactions), and catalyst selection (e.g., NaHCO₃ for pH stabilization) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?
- NMR (¹H/¹³C) : Confirms regiochemistry of the dichlorophenyl group and piperazine-piperidine linkage (e.g., δ 2.5–3.5 ppm for piperazine protons) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 470–475) and detects impurities from incomplete sulfonylation .
- HPLC with C18 columns : Assesses purity (>95%) using gradient elution (acetonitrile/water with 0.1% TFA) .
Q. What known biological targets or pathways are associated with structurally similar N-(3,5-dichlorophenyl) acetamide derivatives?
Analogous compounds exhibit activity against:
- Neurological targets : Dopamine D₃ and serotonin 5-HT₁A receptors due to the dual piperazine/piperidine pharmacophore .
- Enzymatic inhibition : Tyrosine kinase and lipoxygenase via halogen-phenyl interactions in hydrophobic binding pockets .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step at the piperazine moiety to minimize byproduct formation?
- Solvent selection : Use anhydrous THF instead of DCM to reduce hydrolysis of sulfonyl chloride .
- Catalyst screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of piperazine .
- In-line monitoring : Employ FTIR to track sulfonamide formation (disappearance of S=O stretch at 1370 cm⁻¹) .
Q. What strategies resolve contradictions in reported biological activity data across different experimental models?
- Dose-response normalization : Standardize assays using cell lines with consistent receptor expression levels (e.g., HEK293 for GPCR studies) .
- Metabolite profiling : Use LC-MS to identify active metabolites in hepatic microsome models that may explain species-specific discrepancies .
Q. Which computational chemistry approaches predict the compound's binding affinity to neurological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with dopamine D₃ receptors, focusing on halogen bonding between 3,5-dichlorophenyl and Tyr³⁶⁵ .
- MD simulations (GROMACS) : Assess stability of the sulfonamide-piperidine conformation in lipid bilayer membranes .
Q. How does the 3,5-dichlorophenyl group influence pharmacokinetic properties compared to other halogenated analogs?
- LogP analysis : The dichloro substitution increases lipophilicity (calculated LogP ~3.2) vs. mono-chloro analogs (LogP ~2.5), enhancing blood-brain barrier permeability .
- CYP450 metabolism : Chlorine atoms reduce oxidative deamination by CYP3A4, prolonging half-life in vivo compared to fluorine-substituted derivatives .
Methodological & Safety Questions
Q. What in vitro assays are recommended for evaluating target engagement specificity given its dual piperazine/piperidine pharmacophores?
- Radioligand displacement assays : Use ³H-spiperone for dopamine D₂/D₃ receptor binding studies (IC₅₀ < 100 nM indicates selectivity) .
- Kinase profiling panels (Eurofins) : Screen against 50+ kinases to rule off-target effects .
Q. What safety protocols are essential when handling this compound's acute toxicity risks?
- PPE : Nitrile gloves, safety goggles, and respirators (N95) to prevent inhalation of crystalline dust .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb using vermiculite .
Q. How should researchers design stability studies under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
